6,6'-Dihydroxy-5,5'-dimethoxy-2,2'-diphenic Acid Dimethyl Ester
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Overview
Description
6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester is a chemical compound with the molecular formula C18H18O8 and a molecular weight of 362.33 g/mol . This compound is characterized by the presence of hydroxyl and methoxy groups on a biphenyl structure, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester typically involves the esterification of the corresponding diphenic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to different biomolecules . These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester can be compared with similar compounds such as:
6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid: Lacks the ester groups, which can affect its solubility and reactivity.
5,5’-Dimethoxy-2,2’-diphenic Acid Dimethyl Ester: Lacks the hydroxyl groups, impacting its ability to undergo certain reactions.
The uniqueness of 6,6’-Dihydroxy-5,5’-dimethoxy-2,2’-diphenic Acid Dimethyl Ester lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
methyl 3-hydroxy-2-(2-hydroxy-3-methoxy-6-methoxycarbonylphenyl)-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O8/c1-23-11-7-5-9(17(21)25-3)13(15(11)19)14-10(18(22)26-4)6-8-12(24-2)16(14)20/h5-8,19-20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKQVLITHCFFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C=CC(=C2O)OC)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747672 |
Source
|
Record name | Dimethyl 6,6'-dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173188-30-1 |
Source
|
Record name | Dimethyl 6,6'-dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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